molecular formula C20H20N2O3 B2770237 N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 376617-55-9

N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2770237
CAS No.: 376617-55-9
M. Wt: 336.391
InChI Key: YOHAFCNOFYKLOE-UHFFFAOYSA-N
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Description

This compound belongs to the 4-hydroxy-2-quinolinone class, characterized by a bicyclic quinoline scaffold with a hydroxy group at position 4, an oxo group at position 2, and an ethyl substituent at position 1. The N-(2,3-dimethylphenyl)carboxamide moiety at position 3 distinguishes it from other analogs . Its molecular formula is C₂₀H₂₀N₂O₃, with a molecular weight of 336.39 g/mol. This structural framework is associated with diverse biological activities, including analgesic and anti-inflammatory properties, as observed in related 4-hydroxyquinoline-2-one derivatives .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-16-11-6-5-9-14(16)18(23)17(20(22)25)19(24)21-15-10-7-8-12(2)13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHAFCNOFYKLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C20H20N2O3C_{20}H_{20}N_{2}O_{3}. The compound features a quinoline core structure, which is known for various pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, quinoline derivatives have been shown to scavenge free radicals effectively. The presence of hydroxyl groups in the structure may enhance this activity by donating hydrogen atoms to free radicals.

Antimicrobial Properties

Quinoline derivatives are frequently evaluated for their antimicrobial potential. Studies have demonstrated that modifications in the quinoline structure can lead to increased efficacy against various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. For example, certain quinoline derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for these activities can provide insight into the compound's efficacy.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant activity of various quinoline derivatives found that modifications at the 4-hydroxy position significantly enhanced radical scavenging activity. This suggests that this compound may also exhibit similar properties due to its structural features.

Case Study 2: Antimicrobial Activity

In a comparative study of quinoline derivatives against Staphylococcus aureus and Escherichia coli, certain modifications led to enhanced antimicrobial activity. Future research could focus on testing this compound against these pathogens to evaluate its potential.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntioxidantVarious quinoline derivativesSignificant free radical scavenging
AntimicrobialQuinoline derivativesInhibition of bacterial growth
Enzyme InhibitionQuinoline-based AChE inhibitorsIC50 values ranging from 0.13 µM to 0.48 µM

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs involve substitutions at positions 1 (alkyl chain) and the aryl group on the carboxamide moiety. Below is a comparative analysis:

Compound Position 1 Substituent Aryl Group (Carboxamide) Molecular Weight (g/mol) Key Features
Target Compound Ethyl 2,3-Dimethylphenyl 336.39 Enhanced lipophilicity due to ethyl group; steric hindrance from dimethylphenyl
N-(2,3-Dimethylphenyl)-1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Methyl 2,3-Dimethylphenyl 322.36 Reduced steric bulk; potential for faster metabolic clearance
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Ethyl 3-Chlorophenyl 342.78 Electron-withdrawing Cl group may enhance receptor affinity
N-(2,3-Dimethylphenyl)-1-propyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Propyl 2,3-Dimethylphenyl 350.42 Increased hydrophobicity; potential for prolonged half-life
N-(2-Ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Ethyl 2-Ethoxyphenyl 352.39 Ethoxy group improves solubility; may alter pharmacokinetics

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